N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline
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Overview
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline typically involves the reaction of 2-mercaptobenzothiazole with N-cyclohexylaniline under specific conditions. One common method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in the synthesis of dyes and pharmaceuticals.
N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYASOLWHDCKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613509 |
Source
|
Record name | N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64316-74-1 |
Source
|
Record name | N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10613509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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